Potassium hydrogen diacetate
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Overview
Description
Potassium hydrogen diacetate, also known as potassium diacetate, is a chemical compound with the formula KH(OOCCH₃)₂. It is a potassium salt of acetic acid and is commonly used as a food additive with the E number E261. This compound is known for its preservative and acidity-regulating properties, making it valuable in various industrial and scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium hydrogen diacetate can be synthesized by treating a potassium-containing base, such as potassium hydroxide or potassium carbonate, with acetic acid. The reaction is an acid-base neutralization reaction:
CH3COOH+KOH→KH(OOCCH3)2+H2O
This reaction typically occurs under mild conditions at room temperature .
Industrial Production Methods
In industrial settings, this compound is produced by a similar neutralization process, where large-scale reactors are used to mix potassium hydroxide and acetic acid. The resulting solution is then concentrated and crystallized to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
Potassium hydrogen diacetate primarily undergoes acid-base reactions due to its acidic nature. It can also participate in substitution reactions where the acetate groups can be replaced by other functional groups.
Common Reagents and Conditions
Acid-Base Reactions: Reacts with strong bases like sodium hydroxide to form sodium acetate and potassium hydroxide.
Substitution Reactions: Can react with halogens or other electrophiles to form substituted acetates.
Major Products Formed
Acid-Base Reactions: Sodium acetate and potassium hydroxide.
Substitution Reactions: Various substituted acetates depending on the electrophile used.
Scientific Research Applications
Potassium hydrogen diacetate has a wide range of applications in scientific research:
Chemistry: Used as a buffering agent and a reagent in various chemical reactions.
Biology: Employed in metabolic assays to measure enzyme activities and metabolic rates.
Medicine: Investigated for its potential use in drug formulations and as a preservative in pharmaceutical products.
Industry: Utilized as a preservative and acidity regulator in food products, and as a deicing agent for airport runways
Mechanism of Action
The mechanism of action of potassium hydrogen diacetate involves its ability to dissociate into potassium ions and acetate ions in solution. The acetate ions can act as a buffer, maintaining the pH of the solution. In biological systems, the potassium ions play a crucial role in maintaining cellular functions, including neurotransmission, muscle contraction, and heart function .
Comparison with Similar Compounds
Similar Compounds
Potassium Acetate: Similar in structure but contains only one acetate group. Used as a food additive and deicing agent.
Sodium Diacetate: Sodium salt of acetic acid, used as a preservative and flavoring agent in food products
Uniqueness
Potassium hydrogen diacetate is unique due to its dual acetate groups, which enhance its buffering capacity and preservative properties compared to potassium acetate. Its ability to act as both a preservative and an acidity regulator makes it versatile in various applications .
Properties
CAS No. |
4251-29-0 |
---|---|
Molecular Formula |
C4H8KO4+ |
Molecular Weight |
159.20 g/mol |
IUPAC Name |
potassium;acetic acid |
InChI |
InChI=1S/2C2H4O2.K/c2*1-2(3)4;/h2*1H3,(H,3,4);/q;;+1 |
InChI Key |
FHUOTRMCFQTSOA-UHFFFAOYSA-N |
SMILES |
CC(=O)O.CC(=O)[O-].[K+] |
Canonical SMILES |
CC(=O)O.CC(=O)O.[K+] |
4251-29-0 | |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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